1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(PHENYLSULFANYL)-1-ETHANONE
Overview
Description
1-[4-(Benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine is a complex organic compound that features a piperazine ring substituted with benzyloxy and phenylthioacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(PHENYLSULFANYL)-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Benzyloxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Formation of Phenylthioacetyl Intermediate: The next step involves the reaction of phenylthiol with chloroacetyl chloride to form phenylthioacetyl chloride.
Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the phenylthioacetyl intermediate in the presence of a base such as triethylamine to form the desired piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The phenylthioacetyl group can be reduced to form a thiol derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(PHENYLSULFANYL)-1-ETHANONE involves its interaction with specific molecular targets. The benzyloxy and phenylthioacetyl groups can interact with various enzymes and receptors, modulating their activity. The piperazine ring can also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Benzyloxy)phenyl]piperazine: Similar structure but lacks the phenylthioacetyl group.
4-(Benzyloxy)phenylacetone: Similar benzyloxyphenyl moiety but different functional groups.
Phenylthioacetylpiperazine: Similar phenylthioacetyl group but different substituents on the piperazine ring.
Uniqueness
1-[4-(Benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine is unique due to the presence of both benzyloxy and phenylthioacetyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]-2-phenylsulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2S/c28-25(20-30-24-9-5-2-6-10-24)27-17-15-26(16-18-27)22-11-13-23(14-12-22)29-19-21-7-3-1-4-8-21/h1-14H,15-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYNCWFYNIFQOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)CSC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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